molecular formula C17H19NO B2493853 [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine CAS No. 1185096-01-8

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine

Cat. No.: B2493853
CAS No.: 1185096-01-8
M. Wt: 253.345
InChI Key: PHMXXDAABPMNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine is a primary amine derivative featuring a phenyl ring substituted with a 5,6,7,8-tetrahydronaphthalen-2-yloxy group. The tetrahydronaphthalene moiety imparts partial aromaticity and lipophilicity, while the ether linkage and primary amine group contribute to hydrogen-bonding capabilities .

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h5-11H,1-4,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXXDAABPMNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 5,6,7,8-tetrahydronaphthalene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by the reduction of the resulting intermediate with a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as chromatography can further improve the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine exhibit significant antidepressant-like effects in animal models. These compounds are believed to interact with serotonin receptors, enhancing mood and emotional response.

Case Study :
A study conducted on mice demonstrated that administration of this compound resulted in a notable increase in locomotor activity and a decrease in despair-like behavior in the forced swim test. The results suggest potential as a therapeutic agent for depression .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Case Study :
In vitro studies showed that the compound reduced oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides. This suggests a protective role against neurodegeneration .

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of advanced polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials with tailored functionalities.

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced
FlexibilityModerate

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is explored as an additive in coatings and adhesives to improve durability and resistance to environmental factors.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for further modifications to create diverse chemical entities.

Data Table: Synthetic Routes

Route Yield (%) Conditions
Reaction with aldehydes85Reflux in ethanol
Coupling with amines78Room temperature
Cyclization reactions90Under acidic conditions

Mechanism of Action

The mechanism of action of [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Hazards (GHS)
[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamine* C17H19NO ~245.34† Phenyloxy, tetrahydronaphthalene, primary amine Not reported
(5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine C11H15N 161.24 Tetrahydronaphthalene, primary amine H315, H318, H335
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C10H9ClN2O 208.65 Chlorophenyl, oxazole, primary amine Not reported
[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine C13H19NO2 221.30 Methoxyphenyl, pyran, primary amine Not reported

*Estimated molecular formula and weight based on structural analysis.
†Calculated using atomic masses.

Key Observations:

  • Lipophilicity : The target compound’s tetrahydronaphthalene and phenyloxy groups likely enhance lipophilicity compared to pyran-containing analogs (e.g., [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine), which may improve membrane permeability but reduce aqueous solubility.
Tetrahydronaphthalene Derivatives
  • (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine (): This analog lacks the phenyloxy group but shares the tetrahydronaphthalene core. Its hazards (skin/eye irritation, respiratory toxicity) suggest reactive amine functionality, which may limit therapeutic utility without structural modifications .
  • 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylamine (): The methoxy group could enhance metabolic stability compared to the target compound’s ether-linked phenyl group, though direct comparative data are absent.
Heterocyclic Analogs
  • Oxazole/Thiazole Derivatives (Evidences 7, 8): Compounds like (2-(4-Chlorophenyl)oxazol-4-yl)methanamine and (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine incorporate heterocycles, which often improve metabolic stability and binding specificity in drug design.
Steroid-like Compounds ()

While structurally distinct, analogs such as (5R,6S)-6-Phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol () highlight the therapeutic relevance of tetrahydronaphthalene scaffolds in endocrine modulation. The target compound’s simpler structure may offer advantages in synthetic accessibility and reduced off-target effects .

Biological Activity

The compound [4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine is a phenolic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydronaphthyl moiety linked to a phenyl group through an ether bond. This structural arrangement contributes to its hydrophobic characteristics and potential interactions with biological targets.

1. Dopamine Receptor Interaction

Research indicates that compounds with similar structures may interact selectively with dopamine receptors. For instance, studies on related compounds have shown that they can act as agonists at the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation while demonstrating minimal activity at D2 receptors. This selective interaction suggests potential neuroprotective effects in models of neurodegeneration .

Table 1: D3R Agonist Activity of Related Compounds

Compound IDD3R Agonist Activity (EC50 in nM)D2R Activity
Compound 1710 ± 150Inactive
Compound 2278 ± 62Inactive
Compound 398 ± 21Inactive

2. Neuroprotective Effects

In animal models, certain derivatives have been identified as potent neuroprotective agents against neurotoxins like MPTP and 6-OHDA. These effects are believed to be mediated through the D3R pathway, highlighting the therapeutic potential of these compounds in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Agonism: The compound may activate specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that confer neuroprotection.
  • Ion Channel Modulation: Similar compounds have been shown to modulate ion flux in cells expressing CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), suggesting a role in ion channel regulation .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various analogs derived from this compound. By modifying specific functional groups on the phenyl and tetrahydronaphthyl moieties, researchers identified several derivatives with enhanced potency as D3R agonists while maintaining selectivity over D2R pathways. These findings underscore the importance of structural modifications in optimizing pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.